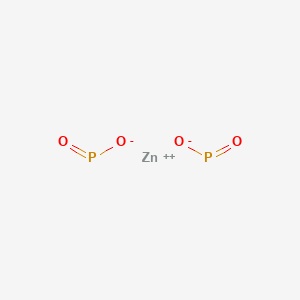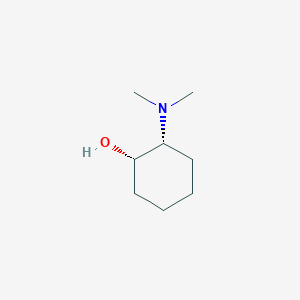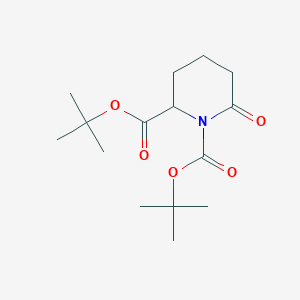
Phosphinic acid, zinc salt (2:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, zinc salt (2:1), also known as zinc hypophosphite, is a chemical compound with the formula Zn(H₂PO₂)₂. It is a white crystalline solid that is soluble in water. This compound is used in various applications, including as a reducing agent and in the preparation of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphinic acid, zinc salt (2:1) can be synthesized through the reaction of zinc oxide or zinc carbonate with hypophosphorous acid. The reaction typically occurs in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the reactants.
Industrial Production Methods: In industrial settings, the production of phosphinic acid, zinc salt (2:1) involves the controlled addition of zinc oxide to a solution of hypophosphorous acid. The mixture is heated to facilitate the reaction, and the resulting solution is then evaporated to crystallize the product. The crystals are filtered, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Phosphinic acid, zinc salt (2:1) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid and zinc phosphate.
Reduction: It acts as a reducing agent in certain chemical reactions.
Substitution: It can participate in substitution reactions where the hypophosphite ion is replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Reactions typically occur in aqueous or organic solvents at controlled temperatures.
Major Products Formed:
Oxidation Products: Phosphoric acid, zinc phosphate.
Reduction Products: Various reduced metal complexes.
Substitution Products: Compounds containing different anions replacing the hypophosphite ion.
Scientific Research Applications
Phosphinic acid, zinc salt (2:1) has several scientific research applications:
Chemistry: Used as a reducing agent in organic and inorganic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, coatings, and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of phosphinic acid, zinc salt (2:1) involves its ability to donate electrons in redox reactions, making it an effective reducing agent. It interacts with various molecular targets, including metal ions and organic compounds, facilitating their reduction. The pathways involved include electron transfer processes that lead to the formation of reduced products.
Comparison with Similar Compounds
Phosphoric Acid, Zinc Salt: Unlike phosphinic acid, zinc salt (2:1), phosphoric acid, zinc salt has a higher oxidation state of phosphorus.
Phosphonic Acid, Zinc Salt: Phosphonic acid, zinc salt contains a different phosphorus-oxygen bonding structure compared to phosphinic acid, zinc salt (2:1).
Uniqueness: Phosphinic acid, zinc salt (2:1) is unique due to its specific redox properties and its ability to act as a reducing agent in various chemical reactions. Its applications in flame retardants and polymer stabilization also distinguish it from other similar compounds.
Properties
InChI |
InChI=1S/2HO2P.Zn/c2*1-3-2;/h2*(H,1,2);/q;;+2/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNURNUMMNGNGAO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P=O.[O-]P=O.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4P2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,10,13-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B12285308.png)

![benzyl N-[8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B12285323.png)


![1,3-Bis[2-(dimethylamino)phenyl]urea](/img/structure/B12285334.png)

![4,7-dibromothieno[3,2-d]pyrimidine](/img/structure/B12285336.png)

